N-Ethyl-2,3-dihydro-1H-indole-1-carboxamide
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Overview
Description
1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- is a derivative of indole, a significant heterocyclic compound that is widely studied for its diverse biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole derivatives . This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. For the specific synthesis of 1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro-, the following steps can be followed:
Formation of the Indole Core: Phenylhydrazine reacts with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the indole core.
N-Ethyl Substitution: The indole core undergoes N-alkylation with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Carboxamide Formation: The N-ethyl indole is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to improve yield and efficiency .
Chemical Reactions Analysis
1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring. Reagents such as halogens, nitrating agents, and sulfonating agents can be used to introduce various substituents onto the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines .
Scientific Research Applications
1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- can be compared with other similar indole derivatives:
1H-Indole-3-carboxamide: This compound has a carboxamide group at the 3-position of the indole ring, whereas 1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- has it at the 1-position.
1H-Indole-2-carboxamide: This compound has a carboxamide group at the 2-position of the indole ring, differing from the 1-position substitution in 1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro-.
N-Methyl-1H-indole-1-carboxamide: This compound features an N-methyl substitution instead of an N-ethyl substitution, which may affect its biological activity and chemical reactivity
The uniqueness of 1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- lies in its specific substitution pattern, which can influence its chemical properties and biological activities.
Properties
CAS No. |
61589-22-8 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-ethyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-2-12-11(14)13-8-7-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,12,14) |
InChI Key |
NGXXXYKPALSMFA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1CCC2=CC=CC=C21 |
Origin of Product |
United States |
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